molecular formula C11H11ClN4O B1351669 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide CAS No. 618092-42-5

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1351669
CAS RN: 618092-42-5
M. Wt: 250.68 g/mol
InChI Key: OWGYQSBCCPXQTF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, also known as CMPC, is a widely used chemical compound in scientific research and laboratory experiments. CMPC is a heterocyclic compound that is used as a reagent in the synthesis of various compounds. CMPC is also used as a ligand in the coordination chemistry of transition metals and as a catalyst in organic synthesis. It has many applications in scientific research, including in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and in the production of agrochemicals.

Scientific Research Applications

Antimicrobial Applications

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has been utilized in the synthesis of novel compounds with antimicrobial properties. For instance, its integration into the structure of novel pyrazole derivatives showed significant antimicrobial activity, making these compounds potent candidates for future antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Moreover, compounds synthesized from it exhibited a range of antimicrobial activities, with some showing potency comparable to standard drugs (Ningaiah et al., 2014).

Anticancer Applications

The compound has also found applications in the development of anticancer agents. Certain novel pyrazole- and isoxazole-based heterocycles synthesized from 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been screened for their anticancer activities. Some of these compounds demonstrated promising results against specific cancer cell lines, offering potential pathways for the development of new anticancer treatments (Gomha, Salah, & Abdelhamid, 2014).

Molecular Dynamics and Computational Studies

The compound has been a subject of extensive computational and molecular dynamics studies, providing insights into its properties and potential applications. These studies involve the analysis of its molecular structure and behavior, contributing to a better understanding of its reactivity and interaction with other molecules (Pillai et al., 2017).

Corrosion Inhibition

In the field of materials science, derivatives of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been investigated for their potential as corrosion inhibitors. Research indicates that these compounds can significantly reduce corrosion in specific environments, suggesting their utility in protecting metals and alloys from degradation (Paul, Yadav, & Obot, 2020).

Mechanism of Action

Target of Action

The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzyme Lm-PTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to inhibition of their activities, thereby exerting its antileishmanial and antimalarial effects .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death and thus the suppression of the diseases they cause .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . It is possible that 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide may have similar ADME properties, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei , leading to their death . This results in the suppression of leishmaniasis and malaria, the diseases caused by these organisms .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYQSBCCPXQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390646
Record name 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

CAS RN

618092-42-5
Record name 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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